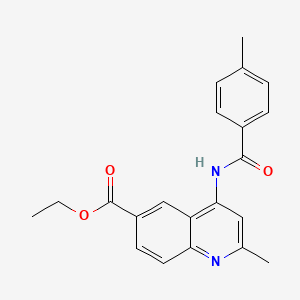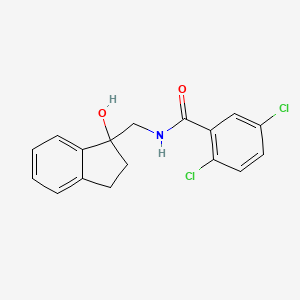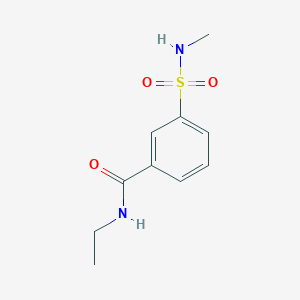
trans-(2-Aminocyclobutyl)methanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(2-Aminocyclobutyl)methanol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of cyclobutane, featuring an amino group and a hydroxyl group attached to the cyclobutane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Aminocyclobutyl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable cyclobutanone derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines under anhydrous conditions.
Industrial Production Methods: Industrial production of trans-(2-Aminocyclobutyl)methanol hydrochloride may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-(2-Aminocyclobutyl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the amino group to an alkylamine.
Substitution: The amino and hydroxyl groups in trans-(2-Aminocyclobutyl)methanol hydrochloride can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products:
Oxidation: Cyclobutanone derivatives
Reduction: Alkylamine derivatives
Substitution: Substituted cyclobutane derivatives
Aplicaciones Científicas De Investigación
Chemistry: trans-(2-Aminocyclobutyl)methanol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutane derivatives, which are valuable in the development of new materials and chemical compounds.
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, trans-(2-Aminocyclobutyl)methanol hydrochloride is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of trans-(2-Aminocyclobutyl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s cyclobutane ring provides a rigid structure that can affect the binding affinity and specificity of these interactions.
Comparación Con Compuestos Similares
- trans-3-Aminocyclobutanemethanol hydrochloride
- cis-2-Aminocyclobutylmethanol hydrochloride
- trans-2-Aminocyclobutanol hydrochloride
Uniqueness: trans-(2-Aminocyclobutyl)methanol hydrochloride is unique due to its specific trans configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where stereochemistry plays a crucial role.
Propiedades
IUPAC Name |
[(1R,2R)-2-aminocyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVFGCHLQIVEY-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)

![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)

![2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2726715.png)



![N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2726721.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2726723.png)
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)
![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)
![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)
